1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one
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Overview
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and an o-tolyloxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or other sulfur-containing reagents.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.
Incorporation of the o-Tolyloxy Group: The o-tolyloxy group can be attached through etherification reactions, often involving the reaction of an o-tolyl alcohol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethan-1-one: A similar compound with a different substitution pattern on the aromatic ring.
1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethan-1-one: Another analog with a different position of the tolyloxy group.
Uniqueness
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-13(11)20-10-15(19)18-7-6-12(9-18)21-14-8-16-22-17-14/h2-5,8,12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGGPZMXLWYNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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